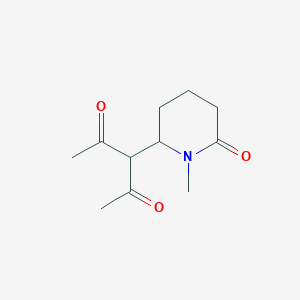
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is an organic compound with a complex structure that includes a piperidine ring and a diketone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione typically involves the condensation of a piperidine derivative with a diketone. One common method is the base-catalyzed condensation of 1-methyl-6-oxopiperidine with pentane-2,4-dione. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperidine ring can interact with biological macromolecules, modulating their activity and function .
Comparación Con Compuestos Similares
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the piperidine ring.
1-Methyl-6-oxopiperidine: Contains the piperidine ring but lacks the diketone moiety.
Uniqueness: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and diketone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .
Propiedades
Número CAS |
72407-29-5 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(1-methyl-6-oxopiperidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(8(2)14)9-5-4-6-10(15)12(9)3/h9,11H,4-6H2,1-3H3 |
Clave InChI |
KYDWULAKFUONKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1CCCC(=O)N1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



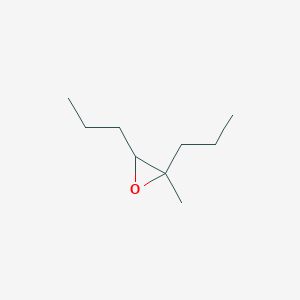
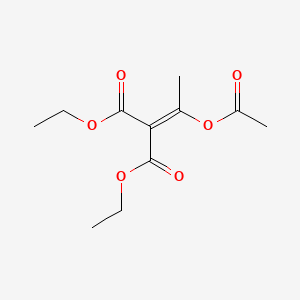
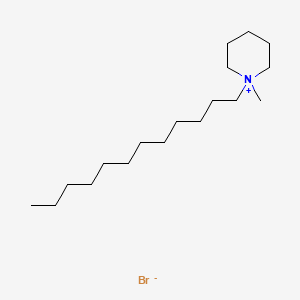
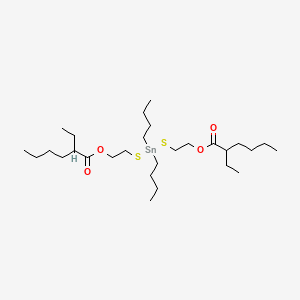
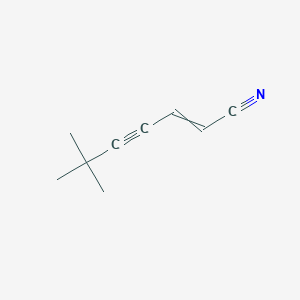
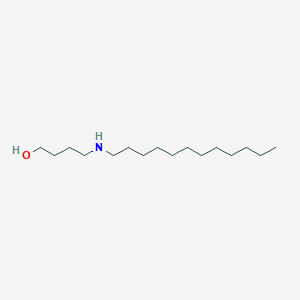
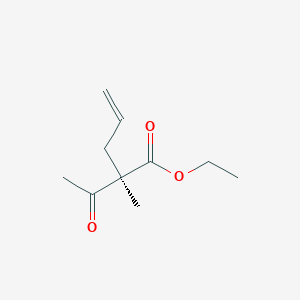
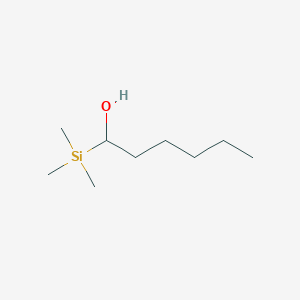
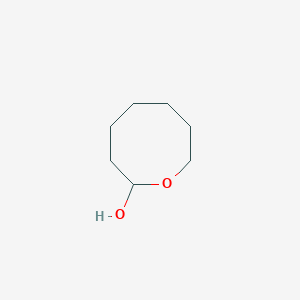

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
